molecular formula C13H8N2O3 B5797736 (4E)-2-(furan-2-yl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one

(4E)-2-(furan-2-yl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one

Cat. No.: B5797736
M. Wt: 240.21 g/mol
InChI Key: PYHNSKNEOCMIJE-JXMROGBWSA-N
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Description

(4E)-2-(furan-2-yl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one is a heterocyclic compound that contains furan, pyridine, and oxazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(furan-2-yl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one typically involves the condensation of appropriate aldehydes and ketones with amines or other nucleophiles under acidic or basic conditions. Common reagents might include acetic anhydride, phosphorus oxychloride, or other dehydrating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan or pyridine rings.

    Reduction: Reduction reactions might target the oxazole ring or other unsaturated parts of the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents might include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines or thiols can be used.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4E)-2-(furan-2-yl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound might exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases.

Industry

Industrially, such compounds might be used in the development of new materials, agrochemicals, or other specialized applications.

Mechanism of Action

The mechanism of action for (4E)-2-(furan-2-yl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-2-(furan-2-yl)-4-(pyridin-2-ylmethylidene)-1,3-oxazol-5-one
  • (4E)-2-(furan-3-yl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one

Uniqueness

The uniqueness of (4E)-2-(furan-2-yl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one lies in its specific arrangement of functional groups, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(4E)-2-(furan-2-yl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-13-10(7-9-3-1-5-14-8-9)15-12(18-13)11-4-2-6-17-11/h1-8H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHNSKNEOCMIJE-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)OC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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